2-fluoro-6-(methoxymethoxy)benzoic Acid
Overview
Description
2-Fluoro-6-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C9H9FO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the second position and a methoxymethoxy group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-6-(methoxymethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-6-hydroxybenzoic acid.
Methoxymethylation: The hydroxyl group at the sixth position is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The methoxymethoxy group can be hydrolyzed to yield 2-fluoro-6-hydroxybenzoic acid.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products:
Substitution: Products include 2-amino-6-(methoxymethoxy)benzoic acid or 2-thio-6-(methoxymethoxy)benzoic acid.
Hydrolysis: Yields 2-fluoro-6-hydroxybenzoic acid.
Esterification: Forms esters such as methyl 2-fluoro-6-(methoxymethoxy)benzoate.
Scientific Research Applications
2-Fluoro-6-(methoxymethoxy)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-fluoro-6-(methoxymethoxy)benzoic acid depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Protein-Ligand Interactions: The methoxymethoxy group may enhance binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
2-Fluoro-6-methoxybenzoic acid: Lacks the methoxymethoxy group, making it less versatile in certain synthetic applications.
2-Fluoro-6-hydroxybenzoic acid: The hydroxyl group can be more reactive, leading to different chemical behavior.
2-Fluoro-6-methylbenzoic acid: Contains a methyl group instead of a methoxymethoxy group, affecting its reactivity and applications.
Uniqueness: 2-Fluoro-6-(methoxymethoxy)benzoic acid is unique due to the presence of both fluorine and methoxymethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
IUPAC Name |
2-fluoro-6-(methoxymethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-5-14-7-4-2-3-6(10)8(7)9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQHNMMSMWHKBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=CC=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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